molecular formula C16H21N3O2 B2701515 N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]cyclobutanecarboxamide CAS No. 2176125-11-2

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]cyclobutanecarboxamide

Cat. No.: B2701515
CAS No.: 2176125-11-2
M. Wt: 287.363
InChI Key: UDJQAJISNWSASW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]cyclobutanecarboxamide is a synthetic organic compound featuring a pyrazole ring substituted with methyl groups at positions 3 and 5, a furan-2-yl moiety, and a cyclobutanecarboxamide group linked via an ethyl chain. The pyrazole and furan heterocycles are known for their roles in medicinal chemistry, often contributing to receptor binding and metabolic stability. The cyclobutane ring introduces steric constraints that may influence conformational flexibility and intermolecular interactions.

Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)-2-(furan-2-yl)ethyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-11-9-12(2)19(18-11)14(15-7-4-8-21-15)10-17-16(20)13-5-3-6-13/h4,7-9,13-14H,3,5-6,10H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDJQAJISNWSASW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(CNC(=O)C2CCC2)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]cyclobutanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article discusses its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following molecular formula:

PropertyDetails
Molecular Formula C15H18N4O2
Molecular Weight 286.33 g/mol
IUPAC Name This compound

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from pyrazole and furan derivatives. The general pathway includes:

  • Formation of Pyrazole Derivative : Using hydrazines and 1,3-diketones.
  • Synthesis of Furan Derivative : Via the Paal-Knorr synthesis.
  • Cyclobutanecarboxamide Formation : Through cyclization and amidation reactions.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives with pyrazole moieties have shown cytotoxic effects against various cancer cell lines. A study reported that related compounds had IC50 values ranging from 5.00 µM to 29.85 µM against C6 glioma cells, indicating promising potential for cancer treatment .

The mechanisms by which this compound exerts its biological effects may include:

  • Enzyme Inhibition : It may inhibit enzymes involved in cell proliferation, leading to reduced tumor growth.
  • Cell Cycle Arrest : Evidence suggests that similar compounds induce cell cycle arrest in the G0/G1 phase, which is critical for halting the progression of cancer cells .

Study on Cytotoxic Effects

A study focusing on 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone oxime ether derivatives demonstrated that these compounds could significantly suppress cell growth in glioma cell lines while promoting apoptosis. The most effective derivative showed an IC50 value of 5.13 µM against C6 cells .

Structure-Activity Relationship (SAR)

The SAR analysis indicated that modifications in the pyrazole structure could enhance anticancer activity. For example, the introduction of specific substituents on the pyrazole ring was found to improve efficacy and selectivity towards cancer cells while minimizing toxicity to healthy cells .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other pyrazole-containing compounds that exhibit similar mechanisms:

Compound NameIC50 (µM)Activity Type
4-(2,5-Dimethylpyrrole)-N-benzoylbenzamide8.34Anticancer
N-(6-(3,5-dimethylpyrazol)-pyrimidin)7.10Anticancer
N-[2-(3,5-dimethylpyrazol)]5.13Anticancer

Comparison with Similar Compounds

Key Structural Analog: N-(6-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)-pyrimidin-4-yl)-2-(4-methylpiperazin-1-yl)acetamide

Structural Similarities and Differences
This compound (referred to as Compound 23 in ) shares the 3,5-dimethylpyrazole and furan-2-yl moieties with the target compound. However, its core structure diverges significantly:

  • Core : A pyrimidin-4-yl ring replaces the ethylcyclobutanecarboxamide group.
  • Additional Group : A 4-methylpiperazine moiety is appended via an acetamide linker.

Pharmacological Activity Compound 23 is described as an adenosine A2A receptor antagonist, a class of molecules investigated for Parkinson’s disease and CNS disorders. The piperazine group likely enhances solubility and bioavailability, which are critical for blood-brain barrier penetration .

Synthesis Synthesized via methods described in reference 38 (Neurocrine Biosciences), the pyrimidine core and piperazine incorporation suggest multi-step reactions involving heterocyclic coupling and amide bond formation.

Other Furan- and Pyrazole-Containing Derivatives

lists compounds like N,N-Dimethyl(5-{[(2-{[1-(methylamino)-2-nitroethenyl]amino}ethyl)sulphanyl]methyl}furan-2-yl)methanamine N-oxide. These molecules incorporate furan rings but differ in substituents (e.g., sulphanyl, nitroethenyl groups) and are associated with ranitidine-related formulations, indicating applications in gastrointestinal therapeutics rather than CNS targeting .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Functional Groups Pharmacological Activity Synthesis Reference
Target Compound Ethylcyclobutanecarboxamide 3,5-Dimethylpyrazole, Furan-2-yl Inferred CNS modulation (structural analogy) Not specified
Compound 23 Pyrimidin-4-yl acetamide 3,5-Dimethylpyrazole, Furan-2-yl, 4-Methylpiperazine A2A receptor antagonist Ref 38
Compounds Varied (e.g., sulphanyl-furan) Furan, Sulphanyl, Nitroethenyl Gastrointestinal (ranitidine-related) USP 31 standards

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.